molecular formula C7H8ClNO3S B14372607 [(2-Chlorophenyl)methyl]sulfamic acid CAS No. 89782-92-3

[(2-Chlorophenyl)methyl]sulfamic acid

Cat. No.: B14372607
CAS No.: 89782-92-3
M. Wt: 221.66 g/mol
InChI Key: NVZUFMJHOXUAPP-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl]sulfamic acid is an organic compound that features a sulfamic acid group attached to a benzene ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)methyl]sulfamic acid typically involves the reaction of 2-chlorobenzyl chloride with sulfamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)methyl]sulfamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

[(2-Chlorophenyl)methyl]sulfamic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [(2-Chlorophenyl)methyl]sulfamic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The sulfamic acid group can form strong hydrogen bonds with amino acid residues in the enzyme, leading to effective inhibition.

Comparison with Similar Compounds

[(2-Chlorophenyl)methyl]sulfamic acid can be compared with other similar compounds such as:

    [(2-Chlorophenyl)methyl]sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfamic acid group.

    [(2-Bromophenyl)methyl]sulfamic acid: Similar structure but with a bromine atom instead of chlorine.

    [(2-Chlorophenyl)methyl]phosphonic acid: Similar structure but with a phosphonic acid group instead of a sulfamic acid group.

Properties

CAS No.

89782-92-3

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

(2-chlorophenyl)methylsulfamic acid

InChI

InChI=1S/C7H8ClNO3S/c8-7-4-2-1-3-6(7)5-9-13(10,11)12/h1-4,9H,5H2,(H,10,11,12)

InChI Key

NVZUFMJHOXUAPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)O)Cl

Origin of Product

United States

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